Ácido 3-Epidehydrotumulosico

Descripción general

Descripción

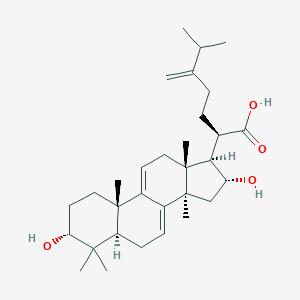

3-Epidehydrotumulosic acid: is a triterpenoid compound with the molecular formula C31H48O4 . It is a derivative of tumulosic acid and is known for its biological activities, including inhibitory effects on free radical-induced lysis of red blood cells . This compound is found in the sclerotium of Poria cocos, a traditional Chinese medicinal fungus .

Aplicaciones Científicas De Investigación

3-Epidehydrotumulosic acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Target of Action

3-Epidehydrotumulosic acid is primarily known to target Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

3-Epidehydrotumulosic acid interacts with AChE by acting on the peripheral anion acting site of AChE . It is classified as a mixed inhibitor

Biochemical Pathways

The primary biochemical pathway affected by 3-Epidehydrotumulosic acid is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter at its various sites of action .

Result of Action

The inhibition of AChE by 3-Epidehydrotumulosic acid leads to an increase in acetylcholine levels. This can have various effects depending on the specific cholinergic pathway involved. For instance, in the context of Alzheimer’s disease, increased acetylcholine levels can help improve cognitive function . Additionally, it has inhibitory activity against AAPH-induced lysis of red blood cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Epidehydrotumulosic acid typically involves multiple steps:

Starting Material: The synthesis begins with the extraction of tumulosic acid from Poria cocos.

Oxidation: Tumulosic acid undergoes oxidation to form dehydrotumulosic acid.

Epimerization: Dehydrotumulosic acid is then subjected to epimerization to yield 3-Epidehydrotumulosic acid.

Industrial Production Methods

Industrial production of 3-Epidehydrotumulosic acid is not well-documented, but it generally follows the same synthetic routes as laboratory preparation, with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Epidehydrotumulosic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert it back to less oxidized forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, chloroform, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound .

Comparación Con Compuestos Similares

3-Epidehydrotumulosic acid is similar to other triterpenoids such as:

- Tumulosic acid

- Dehydrotumulosic acid

- Polyporenic acid C

- Pachymic acid

- Dehydrotrametenolic acid

Uniqueness

What sets 3-Epidehydrotumulosic acid apart is its mixed inhibitory action on acetylcholinesterase, whereas other similar compounds may act as either competitive or non-competitive inhibitors . This unique mechanism makes it a valuable compound in the study and potential treatment of neurodegenerative diseases.

Propiedades

IUPAC Name |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-HSGZZQKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

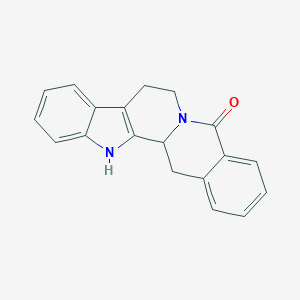

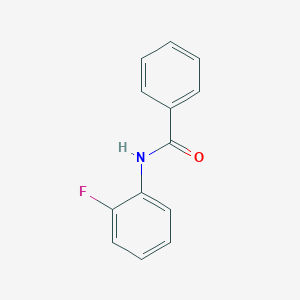

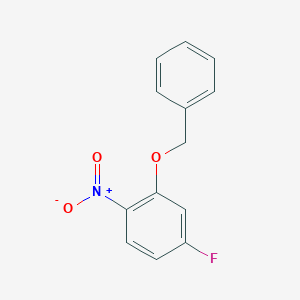

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits associated with 3-Epidehydrotumulosic acid?

A1: 3-Epidehydrotumulosic acid, a lanostane-type triterpene found in Poria cocos, has demonstrated several potential health benefits in preclinical studies, including:

- Antioxidant activity: It can protect red blood cells from lysis induced by free radicals. []

- Anti-tumor promoting effects: It exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). []

- α-glucosidase inhibition: It shows effective inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels. []

Q2: Can 3-Epidehydrotumulosic acid be used as a quality marker for Poria cocos?

A: Yes, 3-Epidehydrotumulosic acid is considered a major bioactive compound in Poria cocos and can be utilized for quality control purposes. [, , ] Several studies have developed RP-HPLC methods for quantifying 3-Epidehydrotumulosic acid alongside other triterpenes in Poria cocos samples. [, , ]

Q3: Does 3-Epidehydrotumulosic acid interact with any specific enzymes?

A: Yes, 3-Epidehydrotumulosic acid has been identified as a mixed inhibitor of acetylcholinesterase (AChE). [] This means it can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting AChE activity through multiple mechanisms. []

Q4: What analytical techniques are commonly used to study 3-Epidehydrotumulosic acid?

A4: Researchers utilize a variety of analytical methods for characterizing and quantifying 3-Epidehydrotumulosic acid, including:

- High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying 3-Epidehydrotumulosic acid in complex mixtures, such as Poria cocos extracts. [, , ]

- Mass spectrometry (MS): Coupled with HPLC, MS allows for the identification and structural characterization of 3-Epidehydrotumulosic acid based on its mass-to-charge ratio. []

- Spectroscopic methods: Techniques such as ultraviolet-visible (UV-Vis) spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structural features and purity of 3-Epidehydrotumulosic acid. [, ]

Q5: Have there been any computational studies on 3-Epidehydrotumulosic acid?

A: Yes, computational studies have been conducted to investigate the interactions of 3-Epidehydrotumulosic acid with target proteins. [] For instance, molecular docking simulations were used to explore its binding affinity and potential interactions with the neuropeptide Y1 receptor (Y1R), a target for weight management. [] The study proposed 3-Epidehydrotumulosic acid as a putative Y1R antagonist based on its predicted binding affinity and interactions with key amino acid residues within the receptor's binding pocket. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)